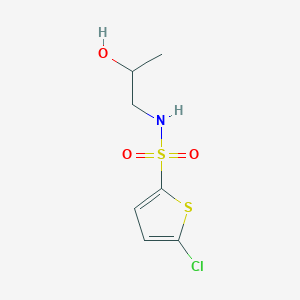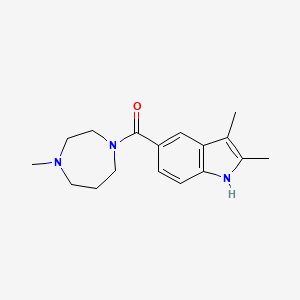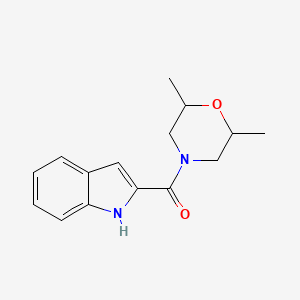![molecular formula C15H21N3O B7541562 N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide, commonly known as DMAC, is a synthetic compound that belongs to the indole class of organic compounds. It is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and ethanol. DMAC has been widely used in scientific research for its various biological and pharmacological properties.
Mecanismo De Acción
DMAC exerts its pharmacological effects by inhibiting the activity of cyclic AMP phosphodiesterase, which leads to an increase in the intracellular concentration of cyclic AMP. This, in turn, activates protein kinase A, which regulates various cellular processes like gene expression, metabolism, and cell proliferation.
Biochemical and Physiological Effects:
DMAC has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the inflammation and bronchoconstriction associated with asthma and COPD. It also has a vasodilatory effect, which makes it useful in the treatment of hypertension and other cardiovascular disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAC is a useful tool for scientific research, as it has various pharmacological properties that can be studied in vitro and in vivo. However, it is important to note that DMAC is a synthetic compound and may not accurately represent the effects of natural compounds in the body. Additionally, DMAC may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on DMAC. One area of interest is the development of novel DMAC analogs with improved pharmacological properties. Another area of research is the identification of the specific cellular targets of DMAC, which can help to elucidate its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of DMAC in humans, which can pave the way for its use in the treatment of various diseases.
Métodos De Síntesis
DMAC can be synthesized by the reaction of indole-5-carboxylic acid with N,N-dimethyl-1,2-ethanediamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure DMAC.
Aplicaciones Científicas De Investigación
DMAC has been extensively used in scientific research for its various biological and pharmacological properties. It has been found to be a potent inhibitor of cyclic AMP phosphodiesterase, which makes it useful in the treatment of various diseases like asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10-11(2)17-14-6-5-12(9-13(10)14)15(19)16-7-8-18(3)4/h5-6,9,17H,7-8H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVVLHKTTUSYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)


![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)



![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)

![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)
